1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide
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Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the pyridyl ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidine ring structure.
2-Mercapto-4,6-dimethylpyrimidine: Another compound with a pyrimidine ring and mercapto group.
Uniqueness
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H25N5O/c1-14-12-15(2)23-19(22-14)24-11-5-6-16(13-24)18(25)21-10-8-17-7-3-4-9-20-17/h3-4,7,9,12,16H,5-6,8,10-11,13H2,1-2H3,(H,21,25) |
InChI Key |
OMQODOLUYWNCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=CC=CC=N3)C |
Origin of Product |
United States |
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